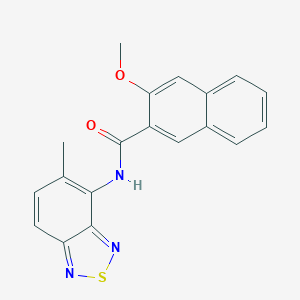
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a methoxy group, a benzothiadiazole moiety, and a naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This step involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.
Attachment of the Naphthamide Group: The benzothiadiazole intermediate is then reacted with 2-naphthoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the naphthamide linkage.
Introduction of the Methoxy Group: Finally, the methoxy group is introduced via methylation using a reagent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide: shares similarities with other naphthamide derivatives and benzothiadiazole-containing compounds.
Naphthamide Derivatives: Compounds like N-(2-naphthyl)-2-naphthamide.
Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-4-carboxylic acid.
Uniqueness
Photophysical Properties: The presence of both methoxy and benzothiadiazole groups imparts unique photophysical properties, making it suitable for applications in fluorescence-based research.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in multiple fields.
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-11-7-8-15-18(22-25-21-15)17(11)20-19(23)14-9-12-5-3-4-6-13(12)10-16(14)24-2/h3-10H,1-2H3,(H,20,23) |
InChI Key |
UJUOYRYFKINZLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















